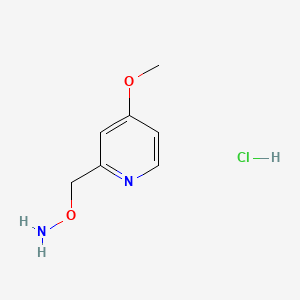
O-((4-Methoxypyridin-2-yl)methyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD34178939 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD34178939 typically involves a series of chemical reactions that require specific conditions to ensure the desired product is obtained. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form MFCD34178939. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of MFCD34178939 is scaled up to meet the demand for this compound in various applications. The industrial production methods involve optimizing the reaction conditions to maximize yield and minimize by-products. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
MFCD34178939 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.
Reduction: In this reaction, MFCD34178939 gains hydrogen or loses oxygen, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using specific reagents and conditions.
Common Reagents and Conditions
The reactions involving MFCD34178939 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from the reactions of MFCD34178939 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while reduction reactions may yield products with increased hydrogen content. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
MFCD34178939 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Medicine: MFCD34178939 is investigated for its potential therapeutic properties and as a precursor for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals, materials, and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which MFCD34178939 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Properties
Molecular Formula |
C7H11ClN2O2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
O-[(4-methoxypyridin-2-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-10-7-2-3-9-6(4-7)5-11-8;/h2-4H,5,8H2,1H3;1H |
InChI Key |
YPGXZUBRFDLSCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


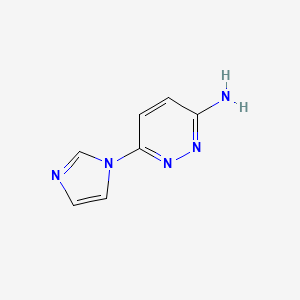

![4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13696608.png)
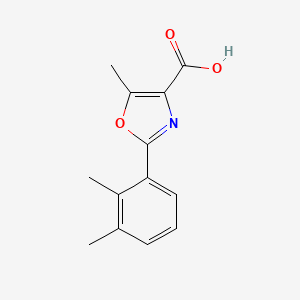
![Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid](/img/structure/B13696611.png)
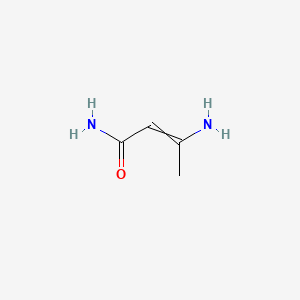
![3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B13696623.png)
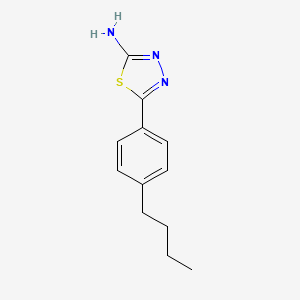
![3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696629.png)
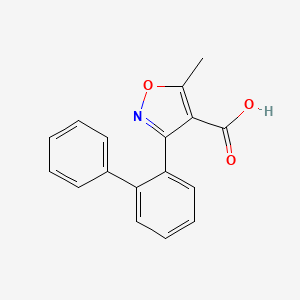
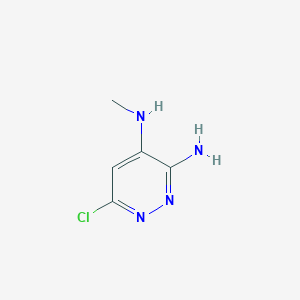
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),10,12-triene](/img/structure/B13696638.png)
![7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B13696644.png)
![8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13696659.png)
